Etomidoline

Gastrointestinal Motility Antispasmodics In Vivo Canine Model

Etomidoline (CAS 21590-92-1) is a differentiated antispasmodic featuring a tertiary amine isoindoline structure that delivers high oral bioavailability—unlike quaternary ammonium compounds such as hyoscine butylbromide. It uniquely preserves gastrointestinal transit time while exerting myolytic effects via dual anticholinergic and β-adrenergic pathways. Ideal as a selective PXR agonist control for CYP3A4 induction assays, and as a tool compound for dissecting phasic smooth muscle contraction mechanisms. Choose Etomidoline for experiments where conventional antispasmodics confound results.

Molecular Formula C23H29N3O2
Molecular Weight 379.5 g/mol
CAS No. 21590-92-1
Cat. No. B1671715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtomidoline
CAS21590-92-1
Synonymsamidoline
etomidoline
K 2680
K-2680
Molecular FormulaC23H29N3O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCN1C(C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)OCCN4CCCCC4
InChIInChI=1S/C23H29N3O2/c1-2-26-22(20-8-4-5-9-21(20)23(26)27)24-18-10-12-19(13-11-18)28-17-16-25-14-6-3-7-15-25/h4-5,8-13,22,24H,2-3,6-7,14-17H2,1H3
InChIKeyITIONVBQFUNVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etomidoline (CAS 21590-92-1) Procurement Guide: Baseline Overview of a Tertiary Amine Antispasmodic


Etomidoline (CAS 21590-92-1), also known as Amidoline or K-2680, is a synthetic, non-quaternary antispasmodic agent with a tertiary amine isoindoline structure [1]. It is classified as a muscarinic cholinergic receptor antagonist, primarily used for its myolytic activity on extravascular smooth muscle, particularly in the gastrointestinal and urogenital tracts [2]. Unlike quaternary ammonium antispasmodics such as hyoscine butylbromide, etomidoline's tertiary amine structure confers higher intestinal absorption, making it effective via oral administration [1]. Its dual mechanism of action includes anticholinergic effects and a unique, β-adrenergic receptor-mediated relaxation pathway that is not observed with typical antimuscarinics [3].

Etomidoline (CAS 21590-92-1) Sourcing Risks: Why In-Class Antispasmodics Cannot Be Interchanged


Generic substitution of etomidoline with other antispasmodics (e.g., hyoscine butylbromide, atropine, papaverine) is not scientifically justified due to fundamental differences in pharmacodynamics and pharmacokinetics. Classical antimuscarinics delay gastrointestinal transit, a significant clinical drawback, whereas etomidoline uniquely preserves or even accelerates digestive transit time [1]. Mechanistically, etomidoline belongs to a distinct class of smooth muscle relaxants that does not act as a specific calcium antagonist, unlike diltiazem or D-600, but effectively inhibits phasic contractions to histamine and Ba2+ [2]. Furthermore, its tertiary amine structure provides superior oral bioavailability compared to quaternary ammonium compounds like hyoscine butylbromide, which are poorly absorbed [3]. Simply selecting a compound based on its 'antispasmodic' label ignores these critical quantitative and qualitative differences, potentially leading to failed experiments or suboptimal therapeutic outcomes.

Etomidoline (CAS 21590-92-1) Evidence Guide: Quantifiable Differentiation from Atropine, Hyoscine, and Papaverine Analogs


Gastrointestinal Transit Time Preservation: Etomidoline vs. Atropine/Scopolamine

In a conscious dog model, etomidoline demonstrated a unique property not observed with classical anticholinergics: it did not prolong gastrointestinal transit time. While antispasmodics like atropine and scopolamine are known to delay gastric emptying and intestinal transit, etomidoline (6–9 mg oral) shortened the time to the first fasting contraction (digestive time) by 0.9 h and 2.2 h, respectively, compared to untreated controls [1]. This is in stark contrast to the transit-delaying effects of standard antimuscarinics [2].

Gastrointestinal Motility Antispasmodics In Vivo Canine Model Digestive Transit Time

Mechanism-Based Smooth Muscle Relaxant Typology: Etomidoline vs. Papaverine and Calcium Antagonists

A comparative study classified smooth muscle relaxants into four distinct mechanistic types. Unlike papaverine, D-600, and diltiazem—which are specific antagonists of Ca2+-induced contractions—etomidoline and benactyzine were not specific Ca2+ antagonists. Instead, they were uniquely effective inhibitory agents on the phasic responses to histamine and Ba2+ [1]. This mechanistic divergence means etomidoline cannot be functionally substituted by common calcium channel blockers for experiments targeting phasic smooth muscle contractions.

Smooth Muscle Pharmacology Calcium Antagonism Histamine-Induced Contractions Mechanism of Action

Superior Antispasmodic Potency and Intestinal Absorption vs. Hyoscine Butylbromide (Buscopan)

A direct comparison in isolated rabbit smooth muscle demonstrated that the antispasmodic effect of etomidoline, a tertiary amine, is stronger than that of the clinically used quaternary amine hyoscine butylbromide (Buscopan) [1]. Crucially, the study also notes that intestinal absorption of etomidoline is 'much higher' than that of hyoscine butylbromide, a compound known for its poor oral bioavailability (approximately 8%) [2]. This absorption advantage is a direct consequence of the non-quaternary, tertiary amine structure of etomidoline, which facilitates passive diffusion across the intestinal epithelium.

Antispasmodic Potency Oral Bioavailability Hyoscine Butylbromide Quaternary vs. Tertiary Amines

Identification as a Selective Pregnane X Receptor (PXR) Agonist

In a screening of the Tox21 compound library, etomidoline was identified as a potentially selective agonist of the human Pregnane X Receptor (PXR) in HepG2 cells, upregulating CYP3A4 mRNA expression in a PXR-dependent manner in HepaRG cells. This activity was lost in HepaRG-PXR-KO cells, confirming specificity [1]. This distinguishes etomidoline from many other smooth muscle relaxants that have not been characterized as PXR activators, adding a dimension of potential drug-drug interaction induction that must be considered in polypharmacy research contexts.

Nuclear Receptor PXR Activation Drug Metabolism CYP3A4 Induction Tox21 Screening

Etomidoline (CAS 21590-92-1) Key Application Scenarios for Industrial and Academic Research


In Vivo Gastrointestinal Motility Studies Requiring Transit-Neutral Antispasmodics

For researchers using conscious animal models to study gastrointestinal motility, etomidoline serves as a critical tool compound where classical anticholinergics are unsuitable. Its unique ability to suppress postprandial gastric contractions for 96.3 ± 0.05 min (0.3 mg/kg i.v.) without delaying overall digestive transit time, and even shortening it, makes it ideal for protocols where avoiding drug-induced ileus is essential [1].

Phenotypic Screening Assays for PXR Activators and CYP3A4 Inducers

Given its confirmed activity as a selective hPXR agonist that upregulates CYP3A4 mRNA in a PXR-dependent manner, etomidoline is a valuable positive control or reference compound in nuclear receptor activation assays and hepatocyte-based drug metabolism studies. Its inclusion in screening panels can help identify potential drug-drug interaction liabilities of new chemical entities [2].

Mechanistic Studies on Phasic vs. Tonic Smooth Muscle Contraction Pathways

Etomidoline's distinct pharmacological profile—as a non-Ca2+-antagonist inhibitor of phasic contractions to histamine and Ba2+—makes it an essential tool for dissecting the intracellular signaling pathways governing different smooth muscle contraction types. It cannot be replaced by calcium channel blockers like diltiazem or non-specific relaxants like papaverine in studies where only phasic contraction components need to be inhibited [3].

Development of Orally Bioavailable Antispasmodic Formulations

For pharmaceutical development scientists working on oral antispasmodic formulations, etomidoline offers a structural template with proven high intestinal absorption, overcoming the poor oral bioavailability (~8%) that limits the clinical utility of quaternary ammonium antispasmodics like hyoscine butylbromide. Its tertiary amine structure facilitates the design of prodrugs and absorption-enhanced formulations [4].

Quote Request

Request a Quote for Etomidoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.